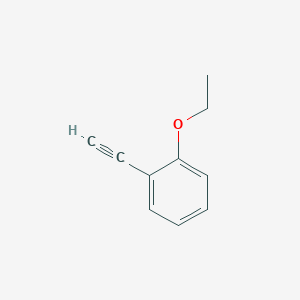

1-Ethoxy-2-ethynylbenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethoxy-2-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-3-9-7-5-6-8-10(9)11-4-2/h1,5-8H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZBUTOTDGCRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496291 | |

| Record name | 1-Ethoxy-2-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90843-12-2 | |

| Record name | 1-Ethoxy-2-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure and Properties of 1 Ethoxy 2 Ethynylbenzene

1-Ethoxy-2-ethynylbenzene possesses a benzene (B151609) ring substituted at adjacent positions with an ethoxy (-OCH₂CH₃) group and an ethynyl (B1212043) (-C≡CH) group. This ortho-substitution pattern influences the molecule's steric and electronic properties.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | fluorochem.co.ukamericanelements.com |

| CAS Number | 90843-12-2 | fluorochem.co.ukamericanelements.combldpharm.com |

| Molecular Formula | C₁₀H₁₀O | americanelements.comuni.lu |

| Molecular Weight | 146.19 g/mol | fluorochem.co.uksigmaaldrich.com |

| Canonical SMILES | C#Cc1ccccc1OCC | fluorochem.co.uk |

| InChI Key | DMZBUTOTDGCRRB-UHFFFAOYSA-N | fluorochem.co.ukamericanelements.comuni.lu |

| Purity | 97% | fluorochem.co.uk |

| Appearance | Powder | americanelements.com |

Synthesis of 1 Ethoxy 2 Ethynylbenzene

A documented method for the synthesis of 1-Ethoxy-2-ethynylbenzene involves the reaction of an aryne precursor with ethoxyacetylene. amazonaws.com Specifically, the reaction is carried out by adding ethoxyacetylene and cesium fluoride (B91410) (CsF) to a solution of the aryne precursor in acetonitrile. The mixture is stirred at room temperature, and after workup, the crude product is purified by column chromatography to yield this compound. amazonaws.com In a reported synthesis, this procedure resulted in a 51% yield of the final product. amazonaws.com

Key Reactions and Applications in Chemical Synthesis

As a bifunctional molecule, 1-Ethoxy-2-ethynylbenzene is a versatile substrate for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex structures. biosynth.com The reactivity is primarily centered around the terminal alkyne, with the aromatic ring and ethoxy group also capable of participating in specific reactions.

Interactive Data Table: Reactions and Applications of this compound

| Reaction Type | Description | Potential Application |

| Sonogashira Coupling | The terminal ethynyl (B1212043) group is highly reactive in palladium-catalyzed cross-coupling with aryl or vinyl halides to form new C-C bonds. smolecule.com | Synthesis of complex conjugated systems, pharmaceuticals, and materials science compounds. smolecule.com |

| Nucleophilic Addition | The alkyne can react with nucleophiles to form carbon-carbon bonds. biosynth.com | Building block for polymers and pharmaceuticals. biosynth.com |

| Cycloaddition Reactions | The ethynyl group can participate in cycloaddition reactions to form various cyclic and heterocyclic compounds. | Synthesis of complex organic scaffolds. |

| Electrophilic Aromatic Substitution | The benzene (B151609) ring can undergo substitution, with the ethoxy and ethynyl groups directing the position of incoming electrophiles. | Functionalization of the aromatic core. |

| Ether Cleavage | The ethoxy group can be cleaved under specific conditions to yield the corresponding phenol. smolecule.com | Access to ortho-ethynylphenol derivatives. |

Spectroscopic Data of 1 Ethoxy 2 Ethynylbenzene

Spectroscopic analysis is essential for the structural elucidation and confirmation of 1-Ethoxy-2-ethynylbenzene. The following data has been reported from its synthesis and characterization. amazonaws.com

Interactive Data Table: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | (300 MHz, CDCl₃), δ: 7.46 (dd, J = 7.6, 1.7 Hz, 1H), 7.26-7.18 (m, 1H), 6.90-6.82 (m, 2H), 4.11 (q, J = 7.0 Hz, 2H), 3.32 (s, 1H), 1.45 (t, J = 7.0 Hz, 3H) ppm. amazonaws.com |

| ¹³C NMR | (75 MHz, CDCl₃), δ: 157.0 (C), 134.0 (CH), 129.5 (CH), 121.2 (CH), 113.8 (CH), 112.5 (C), 83.9 (CH), 79.2 (C), 64.6 (CH₂), 14.8 (CH₃) ppm. amazonaws.com |

| Mass Spectrometry (MS) | (EI), m/z (%): 146 (100), 118 (99). amazonaws.com |

| High-Resolution Mass Spectrometry (HRMS) | (EI), C₁₀H₁₀O, calculated: 146.0732, found: 146.0730. amazonaws.com |

Conclusion

Strategies for Aromatic Ethynyl Ether Synthesis

The formation of the aryl-alkyne bond is a cornerstone of modern organic synthesis. Methodologies have evolved from classical stoichiometric reactions to highly efficient catalytic processes, providing access to compounds like this compound under increasingly mild and selective conditions. These strategies primarily revolve around cross-coupling reactions, the use of specialized reagents that invert the polarity of the alkyne, and metal-free catalytic pathways.

Cross-coupling reactions are among the most powerful and widely used methods for constructing C(sp²)–C(sp) bonds. rsc.org These reactions typically involve the coupling of an aryl halide or pseudohalide with a terminal alkyne, catalyzed by a transition metal, most commonly palladium. rsc.org

The Sonogashira reaction, discovered in 1975, is a seminal method for the synthesis of arylalkynes. rsc.org It traditionally employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.org The reaction is valued for its reliability and the typically mild conditions under which it can be performed, often at room temperature with a mild base. wikipedia.orgwashington.edu

The catalytic cycle is understood to involve two interconnected cycles. The palladium cycle begins with the oxidative addition of the aryl halide (e.g., 1-halo-2-ethoxybenzene) to the Pd(0) catalyst. wikipedia.org The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and the copper(I) salt in the presence of a base. wikipedia.org Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final arylalkyne product and regenerates the active Pd(0) catalyst. wikipedia.org

The reactivity of the aryl halide partner is crucial, with the typical reactivity order being I > Br > Cl, a trend that can be exploited for selective couplings. wikipedia.org Aryl triflates are also effective substrates. wikipedia.org To prevent self-coupling of the terminal alkyne (Glaser coupling), a common side reaction, trimethylsilylacetylene (B32187) is often used as a protected acetylene (B1199291) source. wikipedia.orgrsc.org The trimethylsilyl (B98337) (TMS) group can be readily removed post-coupling using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or under basic conditions. wikipedia.orgscielo.br

Table 1: Examples of Sonogashira Coupling Conditions

| Aryl Halide Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Product Yield | Reference |

| 1-Iodo-4-nitrobenzene | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 95% | washington.edu |

| 5-Bromo-2-nitrothiophene | Ethynyl(trimethyl)silane | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | High | rsc.org |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / Benzene (B151609) | 91% | wikipedia.org |

| 4-Alkyloxy-1-iodobenzenes | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Toluene/H₂O | Good | scielo.br |

A significant drawback of the classic Sonogashira reaction is the copper-catalyzed homocoupling of the terminal alkyne, known as the Glaser or Hay coupling. washington.edunih.gov This side reaction reduces the yield of the desired cross-coupled product and complicates purification. To address this, numerous copper-free Sonogashira protocols have been developed. rsc.orgnih.gov

These methods rely solely on a palladium catalyst, often in combination with specific ligands, bases, and solvents to facilitate the reaction. nih.govacs.org The mechanism in the absence of copper is believed to involve the deprotonation of the alkyne by the base, followed by direct reaction with the Pd(II)-aryl intermediate. wikipedia.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to stabilize the palladium catalyst and promote efficient coupling. nih.gov For instance, an air-stable palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, has been successfully used for room-temperature, copper-free Sonogashira couplings of challenging aryl bromides. nih.gov Other systems utilize simple palladium salts like PdCl₂ with additives such as Na₂SO₄ under ligand-free conditions. rsc.org These protocols often exhibit excellent functional group tolerance and can be performed in more environmentally benign solvents, including water mixtures. rsc.orgacs.org

Table 2: Comparison of Classic vs. Copper-Free Sonogashira Conditions

| Feature | Classic Sonogashira | Copper-Free Sonogashira | Reference |

| Co-catalyst | Copper(I) salt (e.g., CuI) | None | wikipedia.orgnih.gov |

| Key Challenge | Alkyne homocoupling (Glaser coupling) | Slower reaction rates for less reactive halides | washington.edunih.gov |

| Typical Ligands | Triphenylphosphine (B44618) (PPh₃) | Bulky, electron-rich phosphines (e.g., Buchwald ligands), N-heterocyclic carbenes | nih.govrsc.org |

| Typical Conditions | Room temperature, amine base | Room temperature to elevated temperatures, various bases (e.g., TMP, K₂CO₃) | nih.govrsc.org |

| Advantages | Fast reaction rates | Avoids homocoupling, easier purification, reduced toxicity | nih.govacs.org |

An alternative strategy to cross-coupling involves reversing the traditional polarity of the alkyne, a concept known as "umpolung". epfl.ch Hypervalent iodine reagents have emerged as powerful tools for achieving this, enabling the transfer of an "electrophilic" alkyne synthon to a nucleophile. researchgate.netepfl.ch

The most prominent among these are ethynylbenziodoxol(on)es (EBX reagents). researchgate.netnih.gov These compounds are more stable than earlier acyclic alkynyliodonium salts and serve as excellent electrophilic alkyne sources. nih.govrsc.org The reactivity of these reagents stems from the weak, polarized hypervalent iodine-carbon bond. epfl.chrsc.org EBX reagents can be used for the alkynylation of a wide range of nucleophiles, including aromatic C-H bonds, often requiring a transition metal catalyst such as gold or rhodium to facilitate the transformation. researchgate.netrsc.org This approach allows for direct C-H alkynylation, bypassing the need for pre-functionalized aryl halides, which is a significant advantage in terms of atom economy. researchgate.net These reagents have also been employed in the synthesis of ynamides and for the functionalization of heterocycles. rsc.org

Table 3: Alkynylation Reactions Using Hypervalent Iodine Reagents

| Reagent | Nucleophile/Substrate | Catalyst/Conditions | Product Type | Reference |

| TIPS-EBX | Indoles | Au(I) or Rh(III) catalysis | C2 or C3-alkynylated indoles | rsc.org |

| Ar-EBX (Photoexcited) | Carboxylates, C-H bonds | Kessil lamps, no photoredox catalyst | Alkynylated products | epfl.ch |

| PIDA / Iodoalkyne | Dibenzylsulfonimide | Metal-free | Ynamides | rsc.org |

| Spirocyclic Iodine Reagent | - | Base | Aryl ethers and thioethers | rsc.org |

Moving away from transition metals, silylium-catalyzed reactions represent a modern, metal-free approach to C-C and C-O bond formation. d-nb.info These methods rely on the generation of highly electrophilic silylium (B1239981) ions (R₃Si⁺) or silylium-like species, which can act as potent Lewis acids. d-nb.infoacs.org

In the context of synthesizing structures related to this compound, a silylium-catalyzed process can be used to couple benzylic acetates with alkynylsilanes. d-nb.info The reaction is typically initiated by a catalytic amount of a strong acid like bistriflimide (HNTf₂), which reacts with the alkynylsilane (e.g., trimethylsilylacetylene) to generate the active silylium catalyst. d-nb.inforesearchgate.net This catalyst then activates the benzylic acetate (B1210297), facilitating the departure of the acetate group to form a benzylic cation intermediate. d-nb.info This electrophilic intermediate is subsequently trapped by the nucleophilic alkynylsilane to forge the new C(sp³)–C(sp) bond, affording a propargyl arene. d-nb.info The cationic nature of the reaction has been confirmed by experiments showing racemization when using a chiral starting material. d-nb.info This methodology provides a transition-metal-free pathway for alkynylation under relatively mild conditions. d-nb.inforesearchgate.net

Beyond the primary methods, several other specialized routes provide access to functionalized ethynylbenzenes and related cyclic structures. For instance, 1-alkyl-2-ethynylbenzene derivatives, which are structurally similar to the target molecule, can undergo metal-catalyzed cycloisomerization to form substituted indenes. organic-chemistry.org Catalysts based on platinum, ruthenium, or iron(III) chloride can promote this transformation. organic-chemistry.org The mechanism can involve a 1,5-hydrogen shift from an initial metal-vinylidene intermediate. organic-chemistry.org

Furthermore, multicomponent reactions offer efficient pathways to complex structures. Zirconocene-mediated intermolecular coupling of aromatic ketones and alkynes, followed by acidic workup, can produce highly substituted indene (B144670) derivatives in a one-pot process. acs.org These routes highlight the versatility of the ethynylbenzene scaffold in constructing more complex molecular architectures. researchgate.netresearchgate.net

Other Specialized Synthetic Routes to Functionalized Ethynylbenzenes

Preparation from Substituted Benzaldehydes

A primary route for the synthesis of terminal alkynes from aldehydes is the one-carbon homologation, which extends the carbon chain by a single carbon atom. organic-chemistry.org The Corey-Fuchs reaction is a prominent and widely used method for this transformation, converting an aldehyde into a terminal alkyne. wikipedia.orgtcichemicals.com

The process begins with the reaction of an appropriate substituted benzaldehyde, in this case, 2-ethoxybenzaldehyde, with a phosphonium (B103445) ylide generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). alfa-chemistry.com This step, analogous to a Wittig reaction, produces an intermediate 1,1-dibromoalkene. organic-chemistry.orgwikipedia.org Subsequent treatment of this intermediate with a strong base, typically two equivalents of an organolithium reagent like n-butyllithium (n-BuLi), instigates a Fritsch-Buttenberg-Wiechell rearrangement. wikipedia.org This involves a dehydrohalogenation to form a bromoalkyne, followed by a metal-halogen exchange and elimination to yield the final terminal alkyne upon aqueous work-up. organic-chemistry.org

The general mechanism can be summarized as follows:

Ylide Formation : Triphenylphosphine reacts with carbon tetrabromide to form the dibromomethylene ylide (Ph₃P=CBr₂). alfa-chemistry.com

Wittig-type Reaction : The ylide reacts with the aldehyde (2-ethoxybenzaldehyde) to form the 1,1-dibromo-2-(2-ethoxyphenyl)ethene intermediate. wikipedia.org

Alkyne Formation : The dibromoalkene is treated with n-BuLi. The first equivalent removes a proton and a bromide to form a bromoalkyne. The second equivalent performs a lithium-bromine exchange, and subsequent protonation during work-up yields this compound. organic-chemistry.orgalfa-chemistry.com

Improvements to this method have been developed to enhance its applicability for large-scale synthesis, for example, by using P(OCH₃)₃/CBr₄ in toluene, which can be more amenable to process-friendly conditions. researchgate.net

| Entry | Aldehyde | Reagents | Key Intermediate | Product | Ref. |

| 1 | 2-Ethoxybenzaldehyde | 1. CBr₄, PPh₃2. n-BuLi, THF | 1,1-Dibromo-2-(2-ethoxyphenyl)ethene | This compound | wikipedia.orgalfa-chemistry.com |

| 2 | Substituted Benzaldehyde | P(OCH₃)₃, CBr₄, Toluene | Dibromo-methylene intermediate | Substituted Aromatic Alkyne | researchgate.net |

Reductive Annulation Methods

Reductive annulation methods provide a powerful strategy for constructing cyclic systems, including the aromatic core of substituted ethers. These methods often involve the formation of new rings through a reductive cyclization process. While direct reductive annulation to form this compound is less common, related principles can be applied to construct highly substituted aromatic frameworks from acyclic precursors. acs.org

One conceptual approach involves the intramolecular reductive coupling of dialdehydes, which can be catalyzed by transition metals like silver, to form cyclic ethers. organic-chemistry.org More advanced strategies involve transition-metal-catalyzed annulations of alkynes. For instance, palladium-catalyzed [3+2] annulation of alkynes can lead to the formation of fused bicyclic aromatic systems. pku.edu.cn Rhodium-catalyzed cascade annulations represent another sophisticated method, where C-H activation and cyclization can build polycyclic structures in a single step. rsc.org

A relevant synthetic strategy could involve the annulation of a suitably designed acyclic precursor containing ether and alkyne functionalities. For example, a palladium-catalyzed benzannulation of conjugated enynes with diynes can produce multisubstituted aryl ethers. acs.org This type of cycloaddition builds the aromatic ring itself, allowing for the strategic placement of substituents.

| Method | Catalyst/Reagents | Precursors | Product Type | Ref. |

| Enyne-Diyne [4+2] Cycloaddition | Pd(PPh₃)₄ | Conjugated enynes and diynes | Multisubstituted aryl ethers | acs.org |

| Alkyne [3+2] Annulation | Pd(acac)₂, B₂pin₂, LiI | Diaryl alkynes | Fused bicyclic aromatics (Azulenes) | pku.edu.cn |

| C-H Cascade Annulation | Rh(III) catalyst | Indoles, Hydroxyl alkynoates | Polycyclic heteroaromatics | rsc.org |

| Intramolecular Reductive Coupling | AgNTf₂, Hydrosilane | Dialdehydes | Medium-sized cyclic ethers | organic-chemistry.org |

Electrophilic Aromatic Substitution for Functional Group Introduction

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating ethoxy group (-OEt). organicmystery.com The alkoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself. numberanalytics.com In this compound, the C2 position is occupied by the ethynyl group, leaving the C4 (para) and C6 (ortho) positions as the most likely sites for substitution.

The general mechanism for EAS involves the attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. pressbooks.pub

Common EAS reactions applicable to this system include:

Halogenation : Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ in the presence of a Lewis acid. The ethoxy group directs the halogen to the para position (C4) to yield 4-halo-1-ethoxy-2-ethynylbenzene.

Nitration : Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂), typically at the para position.

Friedel-Crafts Alkylation/Acylation : Reaction with an alkyl halide/acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can introduce alkyl or acyl groups onto the ring. numberanalytics.com

The steric hindrance from the adjacent ethynyl group at C2 may influence the regioselectivity, often favoring substitution at the less hindered C4 (para) position.

| Reaction | Reagents | Electrophile | Expected Major Product | Ref. |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-Bromo-1-ethoxy-2-ethynylbenzene | organicmystery.comnumberanalytics.com |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-Ethoxy-4-nitro-2-ethynylbenzene | numberanalytics.compressbooks.pub |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(4-Ethoxy-3-ethynylphenyl)ethanone | numberanalytics.comnumberanalytics.com |

Targeted Synthesis of Ortho-Substituted Ethynyl Aromatic Ethers

The targeted synthesis of ortho-substituted ethynyl aromatic ethers like this compound often relies on powerful cross-coupling reactions. The Sonogashira coupling is a premier method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgresearchgate.net

This strategy involves the coupling of an ortho-substituted aryl halide with a protected or terminal alkyne. For the synthesis of this compound, the reaction would typically involve 1-halo-2-ethoxybenzene (e.g., 1-iodo-2-ethoxybenzene) and a source of the ethynyl group, such as trimethylsilylacetylene (TMSA). The reaction is catalyzed by a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine (B128534) (Et₃N). beilstein-journals.org The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne and is readily removed under mild basic or fluoride-ion conditions to reveal the desired terminal alkyne.

Key steps for this synthetic route are:

Preparation of Aryl Halide : Synthesis of 1-iodo-2-ethoxybenzene or 1-bromo-2-ethoxybenzene from 2-ethoxyphenol.

Sonogashira Coupling : Reaction of the aryl halide with trimethylsilylacetylene in the presence of Pd/Cu catalysts.

Deprotection : Removal of the TMS group to yield this compound.

This approach offers high functional group tolerance and generally proceeds under mild conditions, making it highly versatile for synthesizing a wide array of substituted ethynyl aromatic ethers. beilstein-journals.orgresearchgate.net

| Aryl Halide | Alkyne | Catalyst/Base | Product | Yield | Ref. |

| 1-Iodo-2-ethoxybenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Ethoxy-2-(trimethylsilylethynyl)benzene | Good to Excellent | smolecule.combeilstein-journals.org |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Bis(4-bromophenyl)acetylene | - | wikipedia.org |

| Various Iodoarenes | Phenylacetylene | PdCl₂(PPh₃)₂ in ionic liquid | Diphenylacetylene derivatives | 72-99% | beilstein-journals.org |

Reaction Scope and Functional Group Tolerance of the Ethynyl Moiety

The ethynyl moiety of this compound is the primary site of its reactivity, participating in a variety of addition and coupling reactions. The reaction scope is broad, with a notable tolerance for a range of functional groups. This tolerance allows for the synthesis of complex molecular architectures without the need for extensive protecting group strategies.

The following table provides a summary of the functional group tolerance observed in reactions involving the ethynyl moiety of similar terminal alkynes.

| Functional Group | Tolerance | Reaction Type | Reference |

| Ester | High | Cycloaddition | rsc.org |

| Ether | High | Cycloaddition | rsc.org |

| Halide | High | Cycloaddition | rsc.org |

| Thioether | High | Cycloaddition | rsc.org |

| Ketone | High | Cycloaddition | rsc.org |

| Aldehyde | High | Cycloaddition | rsc.org |

| Nitrile | High | Cycloaddition | rsc.org |

| Alkene | High | Cycloaddition | rsc.org |

| Boronic Ester | High | Cycloaddition | rsc.org |

Nucleophilic Additions to the Ethynyl Group of this compound

The electron-rich triple bond of the ethynyl group in this compound is susceptible to attack by nucleophiles. These reactions, often facilitated by a metal catalyst, lead to the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net The coordination of the alkyne to a metal center enhances its electrophilicity, making it more reactive towards nucleophilic attack. researchgate.net

A variety of nucleophiles, including carbanions, amines, and alcohols, can add across the triple bond. researchgate.net The regioselectivity of the addition is influenced by the nature of the nucleophile, the catalyst, and the reaction conditions. In some cases, the initial addition product can undergo further transformations, leading to the formation of cyclic or more complex acyclic structures.

For example, the addition of an active methylene (B1212753) compound to an unactivated alkyne, a reaction that can be catalyzed by indium(III) tris(trifluoromethanesulfonate), provides a route to α-alkenyl carbonyl compounds. orgsyn.org This type of reaction demonstrates the utility of nucleophilic additions in constructing new carbon-carbon bonds.

Electrophilic Transformations Involving the Ethoxy-Substituted Aromatic Ring

The benzene ring of this compound, activated by the electron-donating ethoxy group, can undergo electrophilic aromatic substitution (EAS) reactions. science-revision.co.ukhu.edu.jo In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The ethoxy group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ethoxy group. hu.edu.jomsu.edu

The general mechanism for EAS involves a two-step process. msu.edulibretexts.org In the first, rate-determining step, the electrophile attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion. hu.edu.jomsu.edulibretexts.org In the second, fast step, a proton is removed from the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. msu.edulibretexts.org

Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. science-revision.co.ukhu.edu.jo The presence of the ethoxy group enhances the reactivity of the ring towards these transformations compared to unsubstituted benzene. msu.edu

Metal-Catalyzed Transformations of this compound

Metal catalysis plays a crucial role in expanding the synthetic utility of this compound. A variety of transition metals, including palladium, nickel, rhodium, and iridium, can catalyze a range of transformations involving both the ethynyl group and the aromatic ring. uwindsor.cawilliams.edunih.gov

Cycloaddition Reactions and Their Regioselectivity

Metal-catalyzed cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems. uwindsor.canih.gov The [2+2+2] cycloaddition, for instance, allows for the formation of a six-membered ring from three unsaturated components. nih.gov In the context of this compound, this reaction can be used to construct highly substituted benzene derivatives. uwindsor.ca

The regioselectivity of these cycloadditions is a key consideration and is often influenced by the catalyst, ligands, and the nature of the reacting partners. uwindsor.ca For example, in the palladium-catalyzed [2+2+2] sequential trimerization of alkynes, the addition of a Lewis acid/phosphane ligand system can significantly accelerate the reaction and influence the regiochemical outcome. uwindsor.ca

Table of Cycloaddition Reactions

| Reaction Type | Catalyst | Reactants | Product Type | Regioselectivity | Reference |

|---|---|---|---|---|---|

| [2+2+2] Cycloaddition | Ni(cod)₂/PPh₃ | This compound (and other alkynes) | Substituted Benzenes | Often favors 1,2,4-substitution | uwindsor.ca |

| [4+2] Cycloaddition | Nickel catalyst | Dienynes | Bicyclic compounds | High | williams.edu |

Annulation reactions, which involve the formation of a new ring onto an existing one, are particularly valuable for the synthesis of polycyclic aromatic hydrocarbons (PAHs). rsc.orgnih.gov this compound can serve as a building block in these reactions. For instance, palladium-catalyzed [3+3] annulation methods have been developed for the synthesis of PAHs from smaller aromatic fragments. rsc.org Similarly, methods for synthesizing cyclopenta-fused PAHs from aryl-substituted anilines under mild conditions have been reported. researchgate.net Boron-doped PAHs have also been synthesized from ortho-aryl substituted diarylalkynes through a one-pot method involving a 1,4-boron migration. nih.gov

Radical Functionalization Reactions

Radical reactions offer an alternative pathway for the functionalization of this compound. sorbonne-universite.fr Photoredox catalysis, for example, can be used to generate radical species under mild conditions, which can then react with the alkyne. sorbonne-universite.fr

One such reaction is the radical alkynylborylation of activated alkenes. sorbonne-universite.fr This method allows for the difunctionalization of alkenes using N-heterocyclic carbene boranes and alkynyl bromides, leading to the formation of a C-C bond and the introduction of both an alkynyl and a boryl group. sorbonne-universite.fr The reaction proceeds via the photoredox generation of a boryl radical, which adds to the double bond, followed by the capture of the alkynyl bromide. sorbonne-universite.fr This approach highlights the potential for developing novel radical cascade reactions to access functionalized organoboron compounds. sorbonne-universite.fr

Isomerization and Rearrangement Processes

The structural framework of this compound, featuring an ethoxy group and an ethynyl group on an aromatic ring, allows for several potential isomerization and rearrangement reactions under specific conditions. While literature dedicated exclusively to this compound's rearrangements is sparse, plausible pathways can be inferred from the known reactivity of its constituent functional groups.

One potential transformation is the photochemical rearrangement of the substituted benzene ring. Photoirradiation of alkoxy-aromatic compounds can sometimes lead to positional isomerization or rearrangement. For instance, studies on related substituted indole (B1671886) molecules have shown that photoirradiation can induce the migration of an alkoxy group from one position to another on the indole nucleus. nii.ac.jp A similar process for this compound could hypothetically lead to isomers such as 1-ethoxy-3-ethynylbenzene (B1395295) or 1-ethoxy-4-ethynylbenzene, proceeding through highly reactive intermediates.

Another class of rearrangements involves the terminal alkyne. Under certain catalytic conditions, terminal alkynes can isomerize to internal alkynes or allenes, although this is less common for phenylacetylenes due to the stability of the conjugated system. More relevant are skeletal rearrangements that can occur during catalytic cycles. For example, deuterium (B1214612) labeling studies on related systems have been used to probe for potential 1,2-hydrogen or 1,2-alkoxy shifts in carbene intermediates, which can be involved in certain metal-catalyzed reactions. researchgate.net Furthermore, rearrangements like the uni.lursc.org-Wittig rearrangement are known for α-lithioalkyl ethers, suggesting that if the ethoxy group were modified to participate, complex intramolecular rearrangements could be envisioned. sit.edu.cn

C–C Bond Forming Reactions Beyond Cross-Coupling

Beyond the well-known cross-coupling reactions, the ethynyl group of this compound is a versatile handle for a variety of other carbon-carbon bond-forming transformations. These reactions are crucial for building molecular complexity from this readily available starting material.

One significant class of reactions is cycloadditions. Terminal alkynes are excellent partners in annulation reactions. A notable example is the palladium-catalyzed, site-selective decarbonylative [4+2] annulation with carboxylic acids. rsc.org In this type of transformation, this compound could react with a suitable carboxylic acid to construct a substituted naphthalene (B1677914) core, a valuable scaffold in medicinal and materials chemistry. rsc.org The reaction proceeds via a palladacycle intermediate formed through C-C/C-H bond activation, followed by a highly regioselective insertion of the alkyne. rsc.org

Another fundamental C-C bond-forming reaction involves the generation of the corresponding acetylide anion. Treatment of this compound with a strong base (e.g., n-butyllithium or sodium amide) generates a potent carbon nucleophile. This acetylide can then be used in addition reactions with various electrophiles, such as aldehydes, ketones, and imines, to form propargylic alcohols and amines, respectively. These reactions are foundational in organic synthesis for extending carbon chains.

Radical additions also represent a non-coupling pathway for C-C bond formation. acs.org For example, Giese-type additions could involve the reaction of an alkyl radical with the alkyne moiety of this compound. Such reactions, often initiated by radical initiators or photoredox catalysis, can append alkyl groups to one of the acetylenic carbons. acs.org

Table 1: Representative [4+2] Annulation with a Terminal Alkyne

| Reactant A | Reactant B (Alkyne) | Catalyst | Key Feature | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Aryl Carboxylic Acid | Phenylacetylene (analogous to this compound) | Pd(OAc)₂ | Decarbonylative C-C/C-H activation and cycloaddition | Substituted Naphthalene | rsc.org |

Ring-Opening Reactions with Epoxides

The acetylide anion derived from this compound serves as an effective nucleophile for the ring-opening of epoxides. This reaction is a powerful method for synthesizing γ-hydroxyalkynes, which are valuable synthetic intermediates. The reaction proceeds via a base-catalyzed mechanism, which is a classic SN2-type process. pressbooks.publibretexts.org

The first step involves the deprotonation of this compound using a strong base, such as an organolithium reagent (e.g., n-BuLi) or sodium hydride, to form the corresponding lithium or sodium acetylide. This acetylide then attacks one of the carbon atoms of the epoxide ring. masterorganicchemistry.com Due to the significant ring strain of the three-membered ether (approximately 13 kcal/mol), epoxides are susceptible to ring-opening even by moderately basic nucleophiles. masterorganicchemistry.com

The regioselectivity of the attack is a key feature of this reaction. Under basic or neutral conditions, the acetylide nucleophile attacks the less sterically hindered carbon of the epoxide. openstax.orglibretexts.org For example, in the reaction with an unsymmetrical epoxide like 1,2-epoxypropane, the attack occurs at the primary carbon (C1) rather than the secondary carbon (C2). libretexts.org

From a stereochemical perspective, the reaction results in an inversion of configuration at the carbon atom that is attacked. The SN2 mechanism dictates a backside attack of the nucleophile relative to the C-O bond that is broken, leading to a trans relationship between the newly formed alcohol and the incoming acetylide group in the product. pressbooks.publibretexts.org

Table 2: Predicted Products of the Reaction of this compound Acetylide with Epoxides

| Epoxide Reactant | Site of Nucleophilic Attack | Resulting Product Structure | Mechanism | Reference |

|---|---|---|---|---|

| 1,2-Epoxypropane | Less substituted primary carbon | 4-(2-Ethoxyphenyl)-1-pentyn-3-ol | Base-catalyzed SN2 | libretexts.orgopenstax.org |

| Cyclohexene Oxide | Either equivalent carbon | trans-2-((2-Ethoxyphenyl)ethynyl)cyclohexan-1-ol | Base-catalyzed SN2 | libretexts.org |

| Styrene Oxide | Less substituted primary carbon | 1-(2-Ethoxyphenyl)-4-phenyl-3-butyn-2-ol | Base-catalyzed SN2 | masterorganicchemistry.com |

Mechanistic Elucidation of Key Transformations

Computational Investigations of Reaction Pathways and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving alkynes. diva-portal.org For transformations of this compound, computational studies can provide deep insights into reaction pathways, the structures of transient intermediates and transition states, and the origins of regio- and stereoselectivity. researchgate.net

For example, in metal-catalyzed cycloaddition reactions, DFT calculations can map out the entire catalytic cycle. acs.org This involves optimizing the geometries of reactants, intermediates (such as metallacyclobutene or copper(III) metallacycle species), and products, and calculating their corresponding energies. acs.org By locating the transition state structures that connect these species, a complete energy profile of the reaction can be constructed. These profiles reveal the activation barriers for each step, allowing for the identification of the most plausible reaction pathway and explaining experimentally observed outcomes, such as the preference for one regioisomer over another. researchgate.netacs.org

Computational studies are also vital for understanding selectivity. In the rhodium-catalyzed transannulation of pyridotriazole with phenylacetylene, DFT calculations were used to explore the divergent pathways leading to different products, revealing that regioselectivity is primarily controlled by interaction energies. researchgate.net Similarly, for reactions involving this compound, DFT could be used to model the non-covalent interactions between the substrate, catalyst, and other reagents that dictate the stereochemical outcome.

Table 3: Typical Insights from Computational Studies on Alkyne Reactions

| Computational Method | Investigated Reaction | Key Findings | Reference |

|---|---|---|---|

| DFT | Copper-catalyzed cycloaddition of azides and iodoalkynes | Elucidation of two competitive mechanistic pathways (via copper(III) metallacycle or π-activation). Calculated energy profiles confirmed the observed regioselectivity. | acs.org |

| ONIOM (DFT:PM6) | Rhodium-catalyzed [4+3] cycloaddition | Identified the Cope rearrangement as the rate-controlling step and established a relationship between substrate properties and reaction energies using an activation strain model. | researchgate.net |

| DFT | NHC-catalyzed carboxylation of terminal alkynes | Identified the rate-limiting step as the reaction between the carboxylated catalyst and an allylic chloride, explaining reaction limitations. | diva-portal.org |

Kinetic Studies and Rate-Limiting Steps

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and their dependence on reactant concentrations. This information helps to identify the rate-limiting step and formulate a precise rate law for transformations involving this compound.

A common approach involves systematically varying the concentration of each reactant (the alkyne, its reaction partner, and the catalyst) while monitoring the initial reaction rate. The resulting data are used to determine the reaction order with respect to each component. For example, in a palladium-catalyzed annulation of carboxylic acids with terminal alkynes, kinetic analysis revealed a half-order dependence on the carboxylic acid and the palladium catalyst, and a 0.7-order dependence on the alkyne. rsc.org Such non-integer orders can suggest complex mechanisms, such as the involvement of catalyst clusters or off-cycle equilibria. rsc.org

The kinetic isotope effect (KIE) is another powerful tool. By replacing a specific atom with its heavier isotope (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate, one can determine if a bond to that atom is broken in the rate-determining step. In the aforementioned annulation, a small KIE (kH/kD ≈ 1.0) was observed when using a deuterated alkyne, indicating that the cleavage of the acetylenic C-H bond is not the rate-determining step of the reaction. rsc.org Conversely, a large KIE (e.g., > 2) would strongly suggest that C-H bond breaking is kinetically significant. annualreviews.org

For very fast reactions, pre-steady-state kinetic analysis using techniques like quench-flow can be employed. This method allows for the observation of the first turnover of the enzyme or catalyst, often revealing distinct phases such as an initial "burst" of product formation followed by a slower, steady-state rate. nih.gov This behavior is consistent with a multi-step process where a fast chemical step (e.g., phosphorylation or alkyne insertion) is followed by a slower, partially rate-limiting step, such as product release. nih.gov

Table 4: Kinetic Data for a Palladium-Catalyzed Annulation with a Terminal Alkyne

| Parameter | Observed Value | Interpretation | Reference |

|---|---|---|---|

| Reaction Order (Carboxylic Acid) | 0.5 | Complex mechanism, possibly involving catalyst aggregation or pre-equilibrium. | rsc.org |

| Reaction Order (Terminal Alkyne) | 0.7 | Complex dependence, not a simple bimolecular collision in the rate-limiting step. | rsc.org |

| Reaction Order (Pd-Catalyst) | 0.5 | Suggests the active catalyst may be a dimeric or higher-order palladium cluster. | rsc.org |

| Kinetic Isotope Effect (kH/kD) | 1.0 | Cleavage of the acetylenic C-H bond is not the rate-determining step. | rsc.org |

Role of Catalyst Speciation and Deactivation in Catalytic Cycles

In homogeneous catalysis, the catalyst is often not a single, stable species but exists as a dynamic equilibrium of different forms, known as catalyst speciation. Understanding this speciation and the pathways through which the catalyst deactivates is critical for optimizing reactions involving this compound and for transitioning them to industrial applications. rsc.org

The active catalytic species may be different from the precatalyst that is initially added to the reaction. For instance, in ruthenium-catalyzed additions to alkynes, in situ monitoring techniques like high-resolution FlowNMR spectroscopy can identify a range of kinetically relevant carboxylate or vinylidene complexes that constitute the catalytic cycle. rsc.org These studies can reveal that the catalyst converges to a common active intermediate regardless of the initial precatalyst used. nih.gov

Dimerization or Aggregation: Active monomeric species can dimerize or aggregate into less active or inactive clusters. rsc.org

Side Reactions: The catalyst can be consumed by unintended reactions with the substrate, product, solvent, or impurities. For example, N-heteroaromatic products can sometimes coordinate strongly to the metal center, inhibiting further catalysis. beilstein-journals.org

Dismutation: The active species may undergo a disproportionation or dismutation reaction to form inactive species. rsc.org

Table 5: Catalyst Performance and Deactivation in Ru-Mediated Alkyne Transformations

| Observation | Methodology | Implication | Reference |

|---|---|---|---|

| Multiple kinetically relevant Ru-carboxylate complexes identified | Multi-nuclear high-resolution FlowNMR | Demonstrates complex catalyst speciation during the reaction. | rsc.org |

| Catalyst deactivation kinetics quantified | In situ NMR monitoring | Allows for the development of a rate law that includes a deactivation term. | rsc.org |

| Deactivation dependent on substrate and catalyst concentration | Kinetic analysis | Suggests that high initial concentrations can be detrimental to catalyst lifetime. | rsc.org |

| TON improved from <100 to >450 | Systematic optimization of reaction parameters | Shows that understanding deactivation pathways can lead to significant process improvements. | rsc.org |

Electronic and Steric Effects on Reactivity

The reactivity of this compound is fundamentally governed by the interplay of electronic and steric effects originating from its two functional groups: the ethoxy (-OCH₂CH₃) group and the ethynyl (-C≡CH) group, both attached to a benzene ring. These substituents modulate the electron density and accessibility of different sites within the molecule, thereby dictating its behavior in chemical reactions.

Electronic Effects

Conversely, the ethynyl group is generally considered a deactivating group. It is weakly electron-withdrawing due to the sp-hybridization of its carbon atoms, which have a higher s-character and are therefore more electronegative than sp²-hybridized carbons of the benzene ring.

The combination of a strongly activating ethoxy group and a weakly deactivating ethynyl group at adjacent positions creates a unique electronic environment. The ethoxy group strongly activates the positions ortho (C3) and para (C5) to it. The para position is already substituted by the ethynyl group. Therefore, electrophilic aromatic substitution is preferentially directed to the C3 and C5 positions. The ethynyl group's high electron density makes it a nucleophilic center, prone to reactions such as cycloadditions, metal-catalyzed couplings, and additions. The electron-donating ethoxy group can further enhance the nucleophilicity of the adjacent ethynyl group. In reactions such as thiophosphonium-alkyne cycloadditions, electron-rich alkynes have been shown to react significantly faster than electron-poor ones. nih.gov

Table 1: Summary of Electronic Effects of Substituents in this compound

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|

| Ethoxy (-OCH₂CH₃) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| Ethynyl (-C≡CH) | -I (Withdrawing) | Weak -R (Withdrawing) | Deactivating | Meta |

Steric Effects

Steric hindrance refers to the spatial bulk of a group that can impede the approach of a reagent to a reaction site. masterorganicchemistry.comyoutube.com In this compound, the ethoxy group, while not excessively large, exerts a steric influence on the adjacent ethynyl group and the C3 position of the benzene ring. This can affect the rate and regioselectivity of reactions. For instance, in reactions involving the ethynyl group, the ethoxy group may hinder the approach of bulky reagents or catalysts.

Comparative studies on similar compounds highlight the role of steric bulk. Replacing an ethoxy group with a smaller methoxy (B1213986) group has been noted to reduce steric hindrance and alter electronic properties. Conversely, using larger substituents can significantly impede reactions. In the synthesis of phenylacetylene macrocycles, increased steric hindrance from bulky protective groups was found to impair the desired macrocyclization, leading to lower yields. beilstein-journals.org Therefore, the size of the ethoxy group is a critical factor that can influence reaction pathways and product distribution, particularly in metal-catalyzed processes where the coordination of the metal center to the alkyne can be sterically sensitive.

Table 2: Comparison of Steric Bulk (A-Values) for Relevant Functional Groups

Note: A-values quantify the steric demand of a substituent. Higher values indicate greater steric bulk. Data is for cyclohexyl systems but provides a general comparison.

| Functional Group | A-Value (kcal/mol) |

|---|---|

| -H (Hydrogen) | 0.0 |

| -C≡CH (Ethynyl) | 0.41 |

| -OCH₃ (Methoxy) | 0.6 |

| -OCH₂CH₃ (Ethoxy) | ~0.9 |

| -CH₃ (Methyl) | 1.74 |

| -CH(CH₃)₂ (Isopropyl) | 2.21 |

Activation Modes and Intermediate Characterization

The transformation of this compound into more complex structures requires specific activation strategies to overcome energy barriers and control selectivity. The primary modes of activation involve acid and transition metal catalysis, which lead to the formation of distinct reactive intermediates.

Activation Modes

Acid Catalysis: Both Brønsted and Lewis acids can serve as catalysts. Lewis acids like iron(III) chloride (FeCl₃) and gallium(III) chloride (GaCl₃) are known to promote transformations of aryl alkynes. d-nb.info Acid catalysts function by activating either the alkyne or a co-reactant. For example, in the presence of a strong acid, the alkyne can be protonated to form a vinyl cation, a highly reactive intermediate. Alternatively, the acid can activate an electrophile, which then attacks the electron-rich benzene ring or the ethynyl group. Silylium ions, generated catalytically from a Brønsted acid like bistriflimide (HNTf₂), have been shown to activate substrates for subsequent alkynylation reactions. d-nb.info

Transition Metal Catalysis: This is the most versatile and widely employed method for activating alkynes. pharmacyjournal.org Various transition metals, particularly palladium, copper, and rhodium, are effective catalysts for a wide array of transformations.

Palladium and Copper: The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of alkyne chemistry. smolecule.com This reaction is typically catalyzed by a combination of a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI). smolecule.com Palladium catalysts are also used in cyclization and cyclotrimerization reactions of alkynes to produce substituted indoles or benzene derivatives. uwindsor.caacs.org

Rhodium and Iridium: Rhodium complexes such as RhCl(PPh₃)₃ are known to catalyze the selective dimerization of certain alkynes. nih.gov Iridium catalysts have been used for enantioselective coupling reactions. d-nb.info

Other Metals: Zirconium-based reagents can be used to form zirconacyclopentadiene intermediates for the synthesis of substituted benzenes and heterocycles. uwindsor.ca

Table 3: Selected Catalyst Systems for the Activation of Ethynylbenzenes and Related Alkynes

| Catalyst System | Reaction Type | Reference Reaction |

|---|---|---|

| Pd(PPh₃)₄ / CuI / Base | Cross-Coupling (Sonogashira) | Coupling of ethynylbenzene with aryl halides. smolecule.com |

| Pd(OAc)₂ / Ligand | Cyclotrimerization / Cyclization | Synthesis of substituted benzenes and indoles. uwindsor.caacs.org |

| B(C₆F₅)₃ | Acid-Catalyzed Annulation | Synthesis of phenanthrenes from aryl alkynes. d-nb.info |

| RhCl(PPh₃)₃ | Alkyne Dimerization | Dimerization of propargylic alcohols. nih.gov |

| Cp₂ZrEt₂ | Cyclotrimerization | Formation of zirconacyclopentadiene intermediates. uwindsor.ca |

Intermediate Characterization

The direct observation and characterization of reactive intermediates are crucial for understanding reaction mechanisms. While often short-lived, the nature of these intermediates can be inferred from final products or characterized using spectroscopic and computational methods.

Benzenonium (Arenium) Ion: In electrophilic aromatic substitution reactions, the attack of an electrophile (E⁺) on the benzene ring of this compound would lead to a resonance-stabilized carbocation known as a benzenonium ion. libretexts.org This intermediate is not aromatic but is stabilized by the delocalization of the positive charge across the remaining sp²-hybridized carbons and strongly by the lone pairs of the ethoxy group. The subsequent rapid loss of a proton restores aromaticity, yielding the substituted product. libretexts.org

Organometallic Intermediates: Transition metal-catalyzed reactions proceed through a series of organometallic intermediates within a catalytic cycle. thermofisher.com

In a typical palladium-catalyzed cross-coupling reaction, the cycle involves the oxidative addition of an organic halide to the Pd(0) catalyst to form a Pd(II) intermediate. This is followed by transmetalation with a second reagent (e.g., a copper acetylide in the Sonogashira reaction) and finally, reductive elimination to release the product and regenerate the Pd(0) catalyst. thermofisher.com

In alkyne dimerization or trimerization, intermediates such as metallacyclopentadienes (e.g., zirconacyclopentadienes or palladacyclopentadienes) can be formed, which then undergo further reaction to yield the final products. uwindsor.ca Metal acetylide and vinylidene complexes have also been proposed as key intermediates in the formation of enynes. nih.gov

Zwitterionic and Radical Intermediates: While less common, other types of intermediates can be involved. Certain cycloaddition reactions are proposed to proceed through zwitterionic intermediates. nih.gov Furthermore, some reaction pathways, particularly those initiated by single-electron transfer (SET) processes, may involve radical intermediates. Computational studies have shown that the fate of radical intermediates can be strongly influenced by the electronic nature of substituents on an aromatic ring. msu.edu

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, ethoxy, and acetylenic protons. The aromatic protons would appear in the typical downfield region (approx. δ 6.8-7.5 ppm), with their splitting patterns revealing their relative positions on the benzene ring. The ethoxy group would present as a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other. The acetylenic proton (-C≡CH) is anticipated to appear as a sharp singlet at a unique chemical shift, typically around δ 3.0 ppm. modgraph.co.ukresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. Six distinct signals are expected for the aromatic carbons, two for the acetylenic carbons (with the terminal one showing a weaker signal), and two for the ethoxy group carbons. The chemical shifts provide insight into the electronic environment of each carbon atom.

Predicted NMR Data for this compound

| Group | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Acetylenic C-H | ~3.0 (s, 1H) | - |

| Aromatic C-H | ~6.8-7.5 (m, 4H) | ~114-134 |

| -OCH₂CH₃ | ~4.0 (q, 2H) | ~64 |

| -OCH₂CH₃ | ~1.4 (t, 3H) | ~15 |

| Acetylenic Carbons | - | ~80, ~83 |

| Aromatic C-O | - | ~159 |

| Aromatic C-C≡CH | - | ~118 |

Predictions are based on data from analogous compounds like phenylacetylene and other substituted benzenes. modgraph.co.uknih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the specific functional groups within a molecule. These two methods are complementary; IR spectroscopy is sensitive to vibrations that change the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. ksu.edu.sa

For this compound, the key functional groups are the terminal alkyne, the ether linkage, and the substituted aromatic ring.

Alkyne Vibrations : The C≡C-H stretching vibration is expected to produce a sharp, characteristic band around 3300 cm⁻¹ in the IR spectrum. rsc.org The C≡C triple bond stretch, anticipated around 2100-2150 cm⁻¹, is often weak in the IR spectrum of terminal alkynes but typically yields a strong, sharp signal in the Raman spectrum, highlighting the complementary nature of the two techniques. ksu.edu.sarsc.org

Ether Vibrations : The C-O-C stretching vibrations of the ethoxy group would result in strong bands in the IR spectrum, typically in the 1260-1000 cm⁻¹ region.

Aromatic Vibrations : The aromatic ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region, and out-of-plane C-H bending vibrations below 900 cm⁻¹, which can help confirm the substitution pattern.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Acetylenic C-H Stretch | IR | ~3300 | Strong, Sharp |

| Aromatic C-H Stretch | IR | 3100-3000 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 3000-2850 | Medium-Strong |

| C≡C Stretch | Raman | ~2120 | Strong |

| C≡C Stretch | IR | ~2120 | Weak to Medium |

| Aromatic C=C Stretch | IR, Raman | 1600-1450 | Medium-Strong |

| C-O-C Asymmetric Stretch | IR | ~1250 | Strong |

Data is based on characteristic frequencies for phenylacetylenes and anisole (B1667542) derivatives. rsc.orgnih.gov

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and, through high-resolution mass spectrometry (HRMS), its exact molecular formula. The monoisotopic mass of this compound (C₁₀H₁₀O) is 146.07317 Da. uni.lu Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the ethyl group from the ether linkage (M-29) or the entire ethoxy group (M-45).

Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Formula | Predicted m/z (mass-to-charge ratio) |

|---|---|---|

| [M]⁺ (Molecular Ion) | [C₁₀H₁₀O]⁺ | 146.073 |

| [M+H]⁺ | [C₁₀H₁₁O]⁺ | 147.080 |

| [M+Na]⁺ | [C₁₀H₁₀ONa]⁺ | 169.062 |

| [M-C₂H₅]⁺ | [C₈H₅O]⁺ | 117.034 |

| [M-OC₂H₅]⁺ | [C₈H₅]⁺ | 101.039 |

Predicted m/z values are based on the compound's molecular formula and common fragmentation patterns. uni.lunist.gov

Chiroptical Properties and Stereochemical Assignments (if applicable to chiral derivatives)

The this compound molecule itself is achiral and therefore does not possess chiroptical properties such as optical rotation or circular dichroism. However, if a chiral center were introduced into the molecule, for instance by substitution on the ethoxy side chain or by creating a derivative that induces atropisomerism, then chiroptical spectroscopy would become a critical tool. Techniques like circular dichroism (CD) could be used to investigate the stereochemical properties of such chiral derivatives and assign their absolute configuration. kinampark.com

X-ray Absorption Spectroscopy (XAS) for Electronic and Local Coordination Information

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the electronic structure and local atomic environment of the absorbing atom. xrayabsorption.orgethz.ch By tuning the X-ray energy to the carbon K-edge, one could probe the unoccupied molecular orbitals of this compound. The resulting X-ray Absorption Near Edge Structure (XANES) spectrum would reveal features corresponding to the excitation of 1s core electrons into the π* orbitals of the aromatic ring and the ethynyl group. This technique could provide unique insights into the electronic interactions between the substituents and the benzene ring. nsf.gov No experimental XAS data is currently available for this specific compound.

Chirped Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy for Gas-Phase Structures

Chirped Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. nsf.govresearchgate.net It measures the rotational transitions of a molecule, from which highly accurate rotational constants can be derived. For this compound, CP-FTMW would be the definitive method to determine its gas-phase geometry, including bond lengths, bond angles, and the conformational preference of the ethoxy group relative to the aromatic ring. This technique is sensitive enough to distinguish between different conformers and provides unambiguous identification in complex mixtures. illinois.edunih.gov

IR-UV Ion Dip Spectroscopy for Chromophore Detection

IR-UV ion dip spectroscopy is a powerful double-resonance technique that combines mass selectivity with vibrational spectroscopy to obtain conformer-specific IR spectra of molecules in a supersonic jet. uni-wuerzburg.deresearchgate.net In this experiment, the aromatic ring of this compound acts as the chromophore, which is selectively ionized by a tunable UV laser. An IR laser is then used to excite the molecules prior to ionization. When the IR laser is resonant with a vibrational transition, a depletion, or "dip," in the ion signal is observed. This method allows for the measurement of the IR spectrum of a single, mass-selected species, free from solvent effects. It would be an ideal method for studying the vibrational frequencies of the isolated molecule and its potential conformers, providing data that can be directly compared with high-level quantum chemical calculations. arxiv.org

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound, which are governed by the arrangement of its electrons. The molecule's structure features a benzene ring substituted with an electron-donating ethoxy group (-OCH₂CH₃) and a π-system-containing ethynyl group (-C≡CH). The interaction between these groups dictates the electron distribution across the molecule. The ethoxy group increases electron density in the aromatic ring, particularly at the ortho and para positions, through resonance effects. In contrast, the ethynyl group can act as a weak electron-withdrawing group. Computational studies on similar molecules indicate that the interplay between such substituent groups significantly influences molecular reactivity. biosynth.comsmolecule.com

Density Functional Theory (DFT) is a widely used computational method to study chemical reactivity and selectivity. nih.govmdpi.comaappsbulletin.org For this compound, DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack. For instance, in OH-initiated oxidation reactions, which are relevant in atmospheric chemistry, theoretical calculations can identify the dominant reaction pathways, such as addition to the carbon-carbon triple bond or hydrogen abstraction from the ethoxy group. researchgate.net

Computational studies on related aromatic compounds suggest that the ethoxy group can make the molecule more susceptible to reaction with nucleophiles compared to unsubstituted ethynylbenzene. biosynth.com This enhanced reactivity can be attributed to the electron-donating nature of the ethoxy group, which can stabilize charged intermediates formed during a reaction. DFT calculations allow for the mapping of the electron density and electrostatic potential to visualize electron-rich and electron-poor regions, thereby predicting regioselectivity in various chemical transformations.

| Descriptor | Predicted Trend for this compound | Rationale |

|---|---|---|

| Fukui Function (f⁻) | High values on the ethynyl carbon atoms | Indicates susceptibility to nucleophilic attack |

| Fukui Function (f⁺) | High values on the ortho/para ring carbons | Indicates susceptibility to electrophilic attack |

| Global Electrophilicity (ω) | Moderate | Balances electron-donating and withdrawing effects |

| Global Nucleophilicity (N) | Enhanced relative to benzene | Due to the electron-donating ethoxy group |

The three-dimensional structure and flexibility of this compound can be explored through conformational analysis. The primary sources of conformational isomerism are the rotations around the C(aryl)−O and O−C(ethyl) single bonds. By calculating the potential energy surface (PES) for these rotations, the most stable (lowest energy) conformations can be identified. lumenlearning.com

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals are key to predicting how a molecule will react. libretexts.orgyoutube.com

For this compound:

The HOMO is expected to have significant contributions from the π-system of the benzene ring and the lone pair electrons of the ethoxy group's oxygen atom. Its energy level indicates the molecule's ability to act as an electron donor (nucleophilicity). The HOMO's location highlights the most probable sites for electrophilic attack.

The LUMO will likely be centered on the π-antibonding orbitals of the aromatic ring and the ethynyl group. Its energy relates to the molecule's ability to act as an electron acceptor (electrophilicity). The LUMO's distribution shows the most probable sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule. numberanalytics.com A smaller gap generally implies higher reactivity. FMO analysis is instrumental in predicting the outcomes of pericyclic reactions, such as Diels-Alder cycloadditions, where the ethynyl group could participate as a dienophile. imperial.ac.uk

Table 2: Predicted Frontier Molecular Orbital Properties (Note: This table is illustrative of general principles applied to this compound.)

| Orbital | Expected Primary Location | Predicted Reactivity Role |

|---|---|---|

| HOMO | Benzene ring and ethoxy oxygen | Site of basicity/nucleophilicity; electron donation |

| LUMO | Benzene ring and ethynyl group | Site of acidity/electrophilicity; electron acceptance |

Should this compound be converted into a radical species (e.g., a radical cation by losing an electron), its magnetic properties could be studied using Electron Spin Resonance (ESR) spectroscopy. Quantum chemical calculations can predict the hyperfine coupling tensors, which describe the interaction between the unpaired electron's spin and the magnetic nuclei (e.g., ¹H). jussieu.frarxiv.org

The hyperfine tensor is composed of an isotropic part (the Fermi contact term) and an anisotropic part (the dipolar interaction). arxiv.org Comparing calculated hyperfine coupling constants with experimental ESR spectra is a powerful method for identifying radical structures. rsc.org For the this compound radical cation, calculations would predict the magnitude of the coupling to the ethynyl proton, the aromatic protons, and the protons on the ethoxy group, providing a unique "fingerprint" for the species. Additionally, diamagnetic susceptibility, a fundamental magnetic property of the neutral molecule, can also be computed. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics focuses on individual molecules, molecular dynamics (MD) simulations can model the behavior of a large ensemble of this compound molecules in a liquid or solid state. These simulations provide insight into bulk properties and intermolecular interactions over time. researchgate.net

The primary non-covalent interactions governing the behavior of this compound molecules include:

π-π Stacking: The aromatic rings can stack on top of each other, an important interaction for molecular self-assembly. scispace.com The ethynyl group can also participate in these interactions.

Dipole-Dipole Interactions: The polar C-O bond in the ethoxy group creates a molecular dipole, leading to electrostatic interactions between molecules. harvard.edu

Hydrogen Bonding: The terminal hydrogen of the ethynyl group can act as a weak hydrogen bond donor, interacting with the oxygen atom of an adjacent molecule's ethoxy group (C-H···O).

MD simulations can be used to predict properties like density, viscosity, and diffusion coefficients, and to understand how the molecules arrange themselves in a condensed phase.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental measurements to confirm molecular structure and assignments. researchgate.netmjcce.org.mkresearchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of this compound. This allows for the assignment of specific peaks in the experimental infrared (IR) and Raman spectra to particular molecular motions, such as the characteristic C≡C stretch of the ethynyl group, the C-O stretches of the ethoxy group, and various aromatic ring vibrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. rsc.org By calculating the magnetic shielding around each nucleus, a theoretical spectrum can be generated. Comparing this with the experimental spectrum helps in the unambiguous assignment of signals to specific atoms in the molecule.

Mass Spectrometry (MS): While direct prediction of fragmentation patterns is complex, computational methods can predict properties related to mass spectrometry, such as the collision cross section (CCS), which is a measure of the ion's shape in the gas phase. uni.lu

Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound (Note: Predicted values are based on DFT calculations for similar functional groups. Experimental values are typical ranges.)

| Spectroscopy | Feature | Predicted Wavenumber/Shift (Illustrative) | Typical Experimental Range |

|---|---|---|---|

| IR | C≡C Stretch | ~2105 cm⁻¹ | 2100-2140 cm⁻¹ |

| IR | C-H Stretch (alkynyl) | ~3300 cm⁻¹ | 3250-3350 cm⁻¹ |

| IR | C-O-C Stretch (asymmetric) | ~1245 cm⁻¹ | 1230-1270 cm⁻¹ |

| ¹H NMR | H-C≡ (alkynyl proton) | ~3.3 ppm | 3.0-3.5 ppm |

| ¹H NMR | Ar-H (aromatic protons) | ~6.8-7.5 ppm | 6.7-7.6 ppm |

| ¹H NMR | -OCH₂- (ethoxy methylene) | ~4.1 ppm | 3.9-4.2 ppm |

| ¹³C NMR | ≡C-H (alkynyl carbon) | ~83 ppm | 80-85 ppm |

| ¹³C NMR | -C≡ (alkynyl carbon) | ~78 ppm | 75-80 ppm |

Elucidation of Reaction Mechanisms via Computational Modeling

While dedicated computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in dedicated literature, significant insights can be extrapolated from theoretical investigations of closely related molecular systems. Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction pathways available to substituted phenylacetylenes. riken.jp These studies help to predict reaction outcomes, understand selectivity, and identify key transition states and intermediates that are often too transient to be observed experimentally. acs.org

Research into analogous compounds, such as other ortho-substituted alkynylbenzenes and substituted phenylacetylenes, provides a robust framework for understanding the potential reactivity of this compound. nih.govacs.org Computational models for these related structures have successfully elucidated mechanisms for metal-catalyzed couplings, polymerizations, and cyclization reactions. nih.govresearchgate.netresearchgate.net

A prominent area of investigation for terminal alkynes is their behavior in metal-catalyzed coupling reactions. ub.edu For instance, DFT studies on the copper-catalyzed Eglinton oxidative homocoupling of phenylacetylene have provided a detailed mechanistic picture that contrasts with classical proposals. researchgate.net These calculations revealed that the reaction likely proceeds through the dimerization of copper(II) alkynyl complexes, followed by a bimetallic reductive elimination, rather than involving the formation of free alkynyl radicals. ub.edu The rate-limiting step was identified as the deprotonation of the alkyne. researchgate.netub.edu

The electronic nature of substituents on the phenyl ring plays a critical role in influencing the reaction kinetics. Computational analyses of para-substituted phenylacetylenes confirm that the acidity of the alkyne's terminal proton directly impacts the energy barrier of the rate-limiting deprotonation step. ub.edu Electron-withdrawing groups lower this barrier, leading to faster reactions, whereas electron-donating groups have the opposite effect. The ortho-ethoxy group in this compound is an electron-donating group, which would be expected to decrease the acidity of the terminal alkyne proton and thus potentially slow the rate of reactions where C-H bond activation is the determining step.

The following table, derived from a computational study on substituted phenylacetylenes, illustrates the effect of substituents on the free energy profiles of the Eglinton coupling reaction.

| Substituent (R) at para-position | Computed Free Energy Barrier for Deprotonation (kcal/mol) | Overall Reaction Free Energy (kcal/mol) |

|---|---|---|

| -NO₂ (Electron-withdrawing) | 22.1 | -31.5 |

| -H (Unsubstituted) | 24.3 | -32.9 |

| -CH₃ (Electron-donating) | 24.8 | -33.1 |

Data adapted from computational studies on para-substituted phenylacetylenes as a model to illustrate electronic effects. researchgate.net The values represent the relative free energies (ΔG) and demonstrate how electron-withdrawing groups lower the deprotonation barrier.

Furthermore, computational studies on the cyclization of (2-ethynylphenyl)triazenes, a close structural analog to this compound, have shown that the reaction mechanism can be highly dependent on the conditions. nih.gov DFT calculations have been used to support the existence of competing pathways: a thermal reaction proceeding through a pericyclic pathway to form a cinnoline, and a copper-mediated reaction that proceeds via a carbene intermediate. nih.gov Such mechanistic dichotomies are precisely the type of complex problem that computational modeling is suited to resolve, offering insights into how reaction conditions could be tuned to favor a desired product when reacting with a substrate like this compound.

Cyclic Polymerization Strategies

A significant recent development in the polymerization of ethynylbenzenes is the synthesis of cyclic polymers. Conventional methods often struggle with the entropic penalty of cyclizing long polymer chains. oborolabs.com However, new catalytic systems have been designed to overcome this challenge, primarily through a ring-expansion polymerization mechanism where the polymer grows in a cyclic fashion while remaining attached to the metal center.

Vanadium(V) and Tungsten(VI) alkylidyne complexes have emerged as key catalysts for this transformation. nih.govdigitellinc.comnih.gov A V(V) alkylidyne complex supported by a deprotonated β-diketiminate ligand has been shown to be a precatalyst for the polymerization of phenylacetylene to give cyclic poly(phenylacetylene) (c-PPA). nih.govnsf.govacs.org The cyclic topology of the polymers was confirmed by size-exclusion chromatography and viscosity studies. nih.govnsf.gov The mechanism involves the formation of metallacyclobutadiene and deprotiometallacyclobutadiene intermediates. nih.govchemrxiv.orgchemrxiv.org

Similarly, a tethered alkylidene tungsten catalyst initiates the polymerization of phenylacetylene and other monosubstituted alkynes to produce cyclic polyacetylenes in high yields. nih.gov The catalyst is believed to tether the ends of the growing polymer chain to the metal center, facilitating ring expansion and preventing the formation of linear by-products. oborolabs.com

Table 3: Catalysts for Cyclic Polymerization of Phenylacetylene (PA)

| Catalyst System | Metal | Mechanism | Key Feature | Resulting Polymer | Reference(s) |

|---|---|---|---|---|---|

| [(dBDI)V≡CᵗBu(OEt₂)] | Vanadium | Ring Expansion | Deprotonated β-diketiminate ligand enables catalytic cycle. | Cyclic Poly(phenylacetylene) (c-PPA) | nih.govnsf.govacs.org |

| Tetraanionic Pincer-Ligand Supported W-Alkylidene | Tungsten | Ring Expansion Polymerization (REP) | Tethered alkylidene holds polymer ends, preventing linear by-products. | Cyclic Poly(phenylacetylene) (c-PPA) and other cyclic polyacetylenes. | oborolabs.comnih.gov |

Formation of Highly Cross-Linked Organic Solids

Monomers containing multiple ethynyl groups, such as 1,3-diethynylbenzene (B158350), are precursors for the synthesis of highly cross-linked organic solids. harvard.eduacs.org These materials are of interest for their expected high thermal stability and hardness, stemming from a high density of strong carbon-carbon bonds. harvard.eduacs.org